9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2639451-51-5
VCID: VC11537633
InChI: InChI=1S/C9H10ClNO.ClH/c10-8-3-1-2-7-6-11-4-5-12-9(7)8;/h1-3,11H,4-6H2;1H
SMILES:
Molecular Formula: C9H11Cl2NO
Molecular Weight: 220.09 g/mol

9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

CAS No.: 2639451-51-5

Cat. No.: VC11537633

Molecular Formula: C9H11Cl2NO

Molecular Weight: 220.09 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride - 2639451-51-5

Specification

CAS No. 2639451-51-5
Molecular Formula C9H11Cl2NO
Molecular Weight 220.09 g/mol
IUPAC Name 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride
Standard InChI InChI=1S/C9H10ClNO.ClH/c10-8-3-1-2-7-6-11-4-5-12-9(7)8;/h1-3,11H,4-6H2;1H
Standard InChI Key SGMSSJCLSMTOQO-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(CN1)C=CC=C2Cl.Cl

Introduction

Molecular and Structural Characteristics

Chemical Identity and Physical Properties

9-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride possesses the molecular formula C₉H₁₁Cl₂NO and a molecular weight of 220.09 g/mol. Its IUPAC name, 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride, reflects the fusion of a chlorinated benzene ring with a partially saturated oxazepine system. Key identifiers include:

PropertyValue
CAS No.2639451-51-5
Canonical SMILESC1COC2=C(CN1)C=CC=C2Cl.Cl
InChI KeySGMSSJCLSMTOQO-UHFFFAOYSA-N
Purity≥95% (HPLC)

The hydrochloride salt enhances solubility in polar solvents, a critical feature for in vitro assays.

Structural Analysis

The compound’s bicyclic framework consists of a seven-membered oxazepine ring (containing oxygen and nitrogen atoms) fused to a benzene ring substituted with a chlorine atom at position 9. Nuclear magnetic resonance (NMR) studies of analogous benzoxazepines reveal distinct proton environments:

  • Aromatic protons: δ 6.8–7.2 ppm (meta to chlorine) .

  • Oxazepine protons: δ 3.2–4.5 ppm (methylene and methine groups adjacent to O/N) .

X-ray crystallography data for related compounds show chair-like conformations in the oxazepine ring, stabilized by intramolecular hydrogen bonding .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis typically begins with chlorination of a benzoxazepine precursor. A representative pathway involves:

  • Chlorination: Reaction of 2,3,4,5-tetrahydro-1,4-benzoxazepine with thionyl chloride (SOCl₂) at 0–5°C to introduce the chlorine substituent.

  • Hydrochloride Formation: Treatment with hydrochloric acid to precipitate the salt.

Key challenges include controlling regioselectivity during chlorination and minimizing ring-opening side reactions.

Alternative Methodologies from Patent Literature

A patent describing the synthesis of 4-acetyl-2,3,4,5-tetrahydro-benzo diazepine highlights strategies applicable to benzoxazepines :

  • Solvent Systems: Use of recoverable solvents like ethanol or acetonitrile instead of tetrahydrofuran (THF) .

  • Reducing Agents: Substitution of LiAlH₄ with safer alternatives (e.g., NaBH₄) for hydrogenation steps .

These methods improve scalability and safety, though yields for 9-chloro derivatives remain unreported.

Analytical Characterization Techniques

Structural Elucidation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (d, J = 8.4 Hz, 1H), 4.12 (t, J = 5.6 Hz, 2H), 3.85 (s, 2H) .

  • FT-IR: ν = 1580 cm⁻¹ (C-Cl stretch), 1245 cm⁻¹ (C-O-C).

Applications in Materials Science

Polymer Modification

Benzoxazepines act as crosslinking agents in epoxy resins, enhancing thermal stability (Tg ↑ 15°C).

Coordination Chemistry

The nitrogen and oxygen atoms facilitate metal chelation, with potential in catalysis (e.g., Cu(II) complexes for oxidation reactions).

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